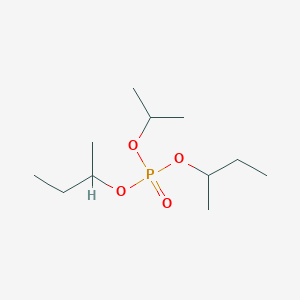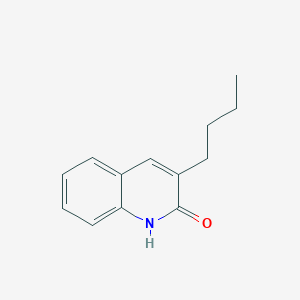![molecular formula C11H19NOS B15167162 Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) CAS No. 481047-13-6](/img/structure/B15167162.png)
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine . The reaction yields the desired compound along with other by-products, which are then separated and purified using techniques such as crystallization and chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Analyse Des Réactions Chimiques
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Applications De Recherche Scientifique
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one has several scientific research applications, particularly in medicinal chemistry and pharmacology. It has been studied for its potential as a neuroprotective agent, showing significant activity against cell injury induced by N-methyl-D-aspartic acid (NMDA) . Additionally, this compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines .
In the field of chemistry, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful biological activities.
Mécanisme D'action
The mechanism of action of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the attenuation of calcium influx and the downregulation of NR2B subunits in NMDA receptors . This interaction helps to protect neurons from excitotoxic damage, which is a common feature in various neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one can be compared to other heterocyclic compounds such as pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione derivatives . While both classes of compounds exhibit neuroprotective properties, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is unique in its specific molecular interactions and the pathways it affects. Other similar compounds include thiazole and pyranothiazole derivatives, which also have a wide range of medicinal and biological properties .
Propriétés
Numéro CAS |
481047-13-6 |
|---|---|
Formule moléculaire |
C11H19NOS |
Poids moléculaire |
213.34 g/mol |
Nom IUPAC |
(4S,9aS)-4-ethyl-4-methyl-1,2,7,8,9,9a-hexahydropyrrolo[1,2-d][1,4]thiazepin-5-one |
InChI |
InChI=1S/C11H19NOS/c1-3-11(2)10(13)12-7-4-5-9(12)6-8-14-11/h9H,3-8H2,1-2H3/t9-,11-/m0/s1 |
Clé InChI |
GGNLYDGKZKRGPC-ONGXEEELSA-N |
SMILES isomérique |
CC[C@]1(C(=O)N2CCC[C@H]2CCS1)C |
SMILES canonique |
CCC1(C(=O)N2CCCC2CCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)

![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)


![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)



